molecular formula C19H16ClN3O2 B2828899 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923678-32-4

1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2828899
CAS RN: 923678-32-4
M. Wt: 353.81
InChI Key: YPNMGVPBZOMOTB-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research into pyridonecarboxylic acids, including various analogues and derivatives, has shown significant antibacterial activity. These compounds have been synthesized and tested both in vitro and in vivo, demonstrating potential as antibacterial agents due to their structure-activity relationships (Egawa et al., 1984).

Synthesis Optimization

Studies on the synthesis of related chloro and methylpyridin carboxamide derivatives have explored optimal reaction conditions, improving yields and purities. These findings are crucial for the efficient production of such compounds for further research or pharmaceutical application (Song, 2007).

Spectroscopic Investigation

Spectroscopic techniques like NMR, UV/VIS absorption, and fluorescence spectroscopy have been employed to study the structure and conformation of dihydronicotinamide derivatives. These investigations provide a deeper understanding of the electronic and structural properties of such compounds, which is critical for their application in medicinal chemistry (Fischer et al., 1988).

Kinase Inhibition

Derivatives of dihydropyridine carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer treatment. The structural modification of these compounds enhances enzyme potency, solubility, and selectivity, demonstrating the therapeutic potential of such molecules (Schroeder et al., 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-4-2-6-17(21-13)22-18(24)16-5-3-11-23(19(16)25)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNMGVPBZOMOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.